molecular formula C13H15N5O3 B11100270 N'-(acetyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide

N'-(acetyloxy)-4-amino-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11100270
M. Wt: 289.29 g/mol
InChI Key: UGRGVHVHVRVTTK-UHFFFAOYSA-N
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Description

(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE typically involves the reaction of 4-amino-1,2,5-oxadiazole with 2,4-dimethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as anhydrous ammonia . The mixture is cooled to a low temperature (0-5°C) and stirred for a specific duration to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger quantities of reactants and solvents. Purification of the final product is achieved through techniques such as flash column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .

Medicine

In the field of medicine, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

Industrially, this compound is used in the production of high-energy materials and explosives due to its energetic properties . It is also explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO ACETATE stands out due to its unique combination of an oxadiazole ring and a dimethylphenyl group. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from materials science to medicine .

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)carbonimidoyl]amino] acetate

InChI

InChI=1S/C13H15N5O3/c1-7-4-5-10(8(2)6-7)15-13(18-20-9(3)19)11-12(14)17-21-16-11/h4-6H,1-3H3,(H2,14,17)(H,15,18)

InChI Key

UGRGVHVHVRVTTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOC(=O)C)C

Origin of Product

United States

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